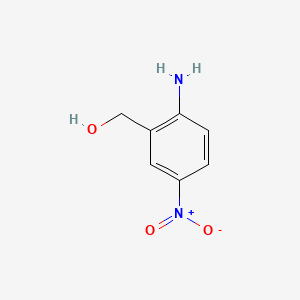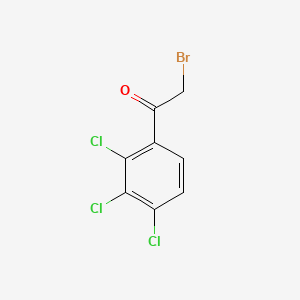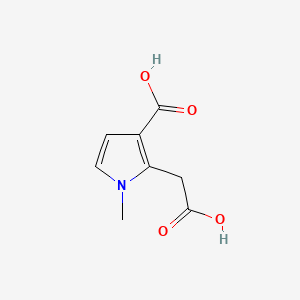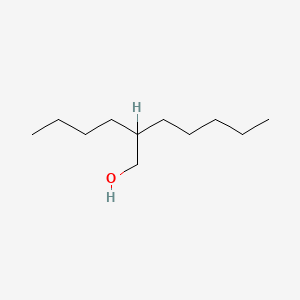
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate is a chemical compound with the molecular formula C14H32N6O4S and a molecular weight of 380.51 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves several steps. The synthetic route typically starts with the preparation of 4-methylpiperazine, which is then reacted with appropriate reagents to form the carboxamidine group. The final step involves the formation of the hemisulfate salt. Specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product .
Análisis De Reacciones Químicas
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxamidine group to other functional groups, such as amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity .
Comparación Con Compuestos Similares
1-Piperazinecarboxamidine, 4-methyl-, hemisulfate can be compared with other similar compounds, such as:
4-Methylpiperidine-1-carboximidamide: This compound shares a similar structure but lacks the hemisulfate group.
N,N-Diethyl-4-methyl-1-piperazinecarboxamide: This compound has a different functional group, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Propiedades
Número CAS |
73771-20-7 |
|---|---|
Fórmula molecular |
C7H17N3O4S |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
4-methylpiperidine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c1-6-2-4-10(5-3-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |
Clave InChI |
HRGPTLPBCMWSSA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=N)N.CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
SMILES canónico |
CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Key on ui other cas no. |
73771-20-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















